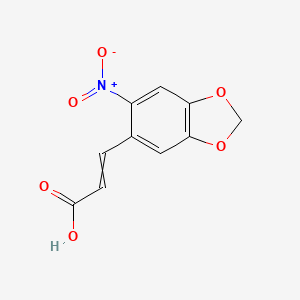

3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid

Descripción general

Descripción

3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is a chemical compound with a complex structure that includes a nitro group and a benzodioxole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid typically involves multiple steps, starting with the nitration of 2H-1,3-benzodioxole-5-carboxylic acid. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as a catalyst under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve consistent results.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction typically results in the formation of amines or alcohols.

Substitution: Substitution reactions can produce halogenated derivatives of the compound.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid serves as a crucial building block in organic chemistry. Its reactivity allows for various transformations:

- Oxidation: Can yield carboxylic acids or ketones.

- Reduction: Typically leads to amines or alcohols.

- Substitution Reactions: Can produce halogenated derivatives.

Research indicates potential biological applications:

- Cellular Processes: Investigated for effects on signaling pathways and metabolism.

- Therapeutic Agent: Explored for its role in treating diseases due to its structural properties that may influence biological targets.

Medicinal Chemistry

The compound is being studied for drug development:

- Pharmaceutical Synthesis: Its unique structure makes it a candidate for new pharmaceuticals, particularly in developing drugs targeting specific biological pathways.

Industrial Applications

This compound is utilized in the chemical industry for:

- Dyes and Pigments: Its reactivity allows for incorporation into various dye formulations.

- Specialty Chemicals: Used in the production of specialty chemicals due to its versatile chemical properties.

Case Studies

Case Study 1: Biological Activity Assessment

A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound inhibited cell proliferation through modulation of specific signaling pathways, suggesting potential as an anti-cancer agent.

Case Study 2: Synthesis of Novel Pharmaceuticals

Researchers synthesized derivatives of this compound to evaluate their efficacy as anti-inflammatory agents. The modifications to the benzodioxole ring enhanced bioactivity and selectivity towards inflammatory pathways.

Mecanismo De Acción

The mechanism by which 3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The nitro group and benzodioxole ring play crucial roles in its biological activity, influencing pathways related to cellular signaling and metabolism.

Comparación Con Compuestos Similares

3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: This compound is structurally similar but contains methoxy groups instead of a nitro group.

1-(6-nitro-1,3-benzodioxol-5-yl)ethanol: Another related compound with an ethanol group instead of a carboxylic acid.

Uniqueness: 3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid stands out due to its nitro group, which imparts distinct chemical and biological properties compared to its similar counterparts. This makes it particularly useful in specific applications where the nitro group's reactivity is advantageous.

Actividad Biológica

3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid, also known as a derivative of benzodioxole, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 221.17 g/mol. The compound features a nitro group and a benzodioxole ring, which are crucial for its biological activity. The structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoic acid |

| Molecular Formula | C10H7NO6 |

| Molecular Weight | 221.17 g/mol |

| CAS Number | 228267 |

Synthesis

The synthesis of this compound typically involves the nitration of 2H-1,3-benzodioxole followed by further reactions to introduce the propenoic acid moiety. The process can be complex, requiring careful control of reaction conditions to achieve high yields and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity : Studies have shown that compounds with similar structures can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Properties : There is emerging evidence suggesting that this compound may possess antimicrobial properties, potentially inhibiting the growth of specific bacteria and fungi.

Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .

Mechanism of Action : The biological effects are thought to arise from the interaction of the nitro group and benzodioxole ring with specific molecular targets involved in cellular signaling and metabolism.

Case Study 1: Antioxidant Potential

A study assessed the antioxidant activity of various benzodioxole derivatives, including this compound. The compound demonstrated significant radical-scavenging activity comparable to established antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Testing

In vitro tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting potential for development into new antimicrobial agents.

Comparison with Related Compounds

To understand its unique properties better, a comparison was made with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid | Contains methoxy groups | Moderate antioxidant |

| 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol | Ethanol group instead of carboxylic acid | Lower antimicrobial activity |

Propiedades

IUPAC Name |

3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO6/c12-10(13)2-1-6-3-8-9(17-5-16-8)4-7(6)11(14)15/h1-4H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAIAEVUUHUHTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281118 | |

| Record name | 3,4-Methylenedioxy-6-nitrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6315-90-8 | |

| Record name | 3,4-Methylenedioxy-6-nitrocinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Methylenedioxy-6-nitrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.